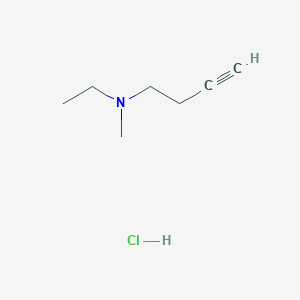

(But-3-yn-1-yl)(ethyl)methylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(But-3-yn-1-yl)(ethyl)methylamine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl and a molecular weight of 147.65 g/mol . It is also known by its IUPAC name, N-ethyl-N-methylbut-3-yn-1-amine hydrochloride . This compound is typically found in a powdered form and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-1-yl)(ethyl)methylamine hydrochloride involves the reaction of but-3-yn-1-amine with ethyl iodide and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(But-3-yn-1-yl)(ethyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are usually primary or secondary amines.

Substitution: The products depend on the substituent introduced but can include various alkylated amines.

Wissenschaftliche Forschungsanwendungen

(But-3-yn-1-yl)(ethyl)methylamine hydrochloride is an organic compound with the molecular formula C8H16NCl and a molecular weight of 147.65 g/mol. It is characterized by a but-3-yn-1-yl group attached to an ethyl and a methyl amine, giving it unique chemical properties and reactivity. It is primarily used in organic synthesis and as an intermediate in the preparation of more complex molecules, making it valuable in both academic research and industrial applications. This compound is intended for research purposes only, specifically excluding human therapeutic or veterinary applications.

Synthesis and Production

The synthesis of this compound typically involves the reaction of but-3-yn-1-amine with ethyl iodide and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is conducted in an organic solvent like ethanol or methanol under reflux conditions, which allows for the effective formation of the desired compound while maintaining high yields and purity levels. In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Techniques such as recrystallization are often utilized to purify the final product, ensuring that it meets the required specifications for various applications.

Applications in Scientific Research

This compound is used in organic synthesis as a nucleophile in various synthetic pathways. Several compounds share structural similarities with it. Other noted applications include:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Research: Its unique structure makes it useful in pharmaceutical research.

- NAPE-PLD Inhibitors: Research has been done on pyrimidine-4-carboxamides as inhibitors of NAPE-PLD .

- Improving Cell Permeability: Used in studies to improve the permeability of nNOS inhibitors .

- Ligand in Biochemical Assays: It can act as a ligand in biochemical assays, potentially influencing metabolic pathways and neurotransmitter levels.

- Photoaffinity Labeling Reagents: Used in the synthesis and evaluation of photoaffinity labeling reagents .

- ** regulating gene expression:** Useful as a tool to selectively regulate gene expression with spatiotemporal control .

Wirkmechanismus

The mechanism of action of (But-3-yn-1-yl)(ethyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include the modulation of neurotransmitter levels or the inhibition of specific enzymatic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

But-3-yn-1-amine: Similar structure but lacks the ethyl and methyl groups.

N-ethyl-N-methylamine: Similar structure but lacks the but-3-yn-1-yl group.

Ethylamine hydrochloride: Similar structure but lacks the but-3-yn-1-yl and methyl groups.

Uniqueness

(But-3-yn-1-yl)(ethyl)methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .

Biologische Aktivität

(But-3-yn-1-yl)(ethyl)methylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. As a derivative of alkynyl amines, it is being investigated for various applications, including its role as a precursor in the synthesis of bioactive compounds and its therapeutic properties.

The compound is characterized by the presence of an alkyne group, which contributes to its reactivity and potential interactions with biological targets. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an agonist or antagonist, modulating various biochemical pathways. The exact mechanisms remain under investigation, but initial studies suggest that it could influence signaling pathways related to neurotransmission and enzyme activity.

1. Pharmacological Applications

Research indicates that this compound has potential therapeutic applications. It is being explored for its ability to act on various biological systems, which may include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Neuropharmacology : There is interest in the compound's effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

2. Cytotoxicity Studies

Recent research has assessed the cytotoxic effects of this compound on different cell lines. For instance, studies have shown varying levels of cytotoxicity against malignant melanoma cells (A375) and non-cancerous keratinocytes (HaCaT). The IC50 values indicate significant cytotoxicity at concentrations below 10 μM, suggesting a potential for use in cancer therapeutics .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| A375 | <10 | High |

| HaCaT | >10 | Moderate |

Case Studies

Several case studies have been documented to evaluate the efficacy and safety profile of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported the synthesis of related alkynyl amines and their evaluation against cancer cell lines. The results indicated that derivatives similar to this compound exhibited promising antiproliferative activity, with further investigations needed to elucidate their mechanisms .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's ability to modulate neurotransmitter release in vitro. Results demonstrated that specific concentrations could enhance or inhibit neurotransmitter activity, suggesting potential applications in neuropharmacology .

Eigenschaften

IUPAC Name |

N-ethyl-N-methylbut-3-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-4-6-7-8(3)5-2;/h1H,5-7H2,2-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGCEWDKFKXPLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC#C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.